molecular formula C16H16FNO B290984 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide

2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide

Cat. No. B290984
M. Wt: 257.3 g/mol
InChI Key: GDAVECVUNPFRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide, also known as FPEA, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. FPEA belongs to the class of compounds known as arylacetamides, which have been shown to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has been shown to increase levels of acetylcholine, dopamine, and serotonin in the brain, which are all involved in cognitive processes.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. These include increased neuronal firing rates, enhanced synaptic plasticity, and improved mitochondrial function. 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has also been shown to have anti-inflammatory effects and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide in lab experiments is its relatively low toxicity and lack of significant side effects. However, 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide's mechanism of action is not fully understood, and further research is needed to fully characterize its pharmacological properties.

Future Directions

There are several potential future directions for research on 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Other potential applications include its use as a neuroprotective agent in stroke and traumatic brain injury, as well as its potential as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the pharmacological properties of 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide and its potential applications in medicine.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 4-fluoroacetophenone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has been shown to have various pharmacological properties, including cognitive enhancement and neuroprotection. Studies have demonstrated that 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide can improve memory and learning in rodents, and may have potential as a treatment for cognitive disorders such as Alzheimer's disease.

properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C16H16FNO/c1-12(14-5-3-2-4-6-14)18-16(19)11-13-7-9-15(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19)

InChI Key

GDAVECVUNPFRFG-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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